molecular formula C13H21NO3 B15298613 Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate

Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B15298613
M. Wt: 239.31 g/mol
InChI Key: VYFRAXOESJYFJW-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a formyl group, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the formyl and allyl groups. One common method involves the use of Vilsmeier formylation to introduce the formyl group, followed by allylation using allyl halides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Allyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The allyl group can undergo reactions typical of alkenes, such as electrophilic addition and polymerization. The pyrrolidine ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both formyl and allyl groups, which provide a combination of reactivity that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 2-formyl-2-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-5-7-13(10-15)8-6-9-14(13)11(16)17-12(2,3)4/h5,10H,1,6-9H2,2-4H3

InChI Key

VYFRAXOESJYFJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C=O

Origin of Product

United States

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